molecular formula C7H7N3O2 B13096917 3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one

3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one

Cat. No.: B13096917
M. Wt: 165.15 g/mol
InChI Key: GDMPIUPDHAPENB-UHFFFAOYSA-N
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Description

3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that features an isoxazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dimethylisoxazole with a suitable pyrimidine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties and potential therapeutic applications.

Uniqueness

3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one is unique due to its specific isoxazole-pyrimidine fusion, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile building block in medicinal chemistry make it a valuable compound for research and development.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

3,6-dimethyl-5H-[1,2]oxazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3O2/c1-3-5-6(10-12-3)8-4(2)9-7(5)11/h1-2H3,(H,8,9,10,11)

InChI Key

GDMPIUPDHAPENB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC(=NC2=NO1)C

Origin of Product

United States

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